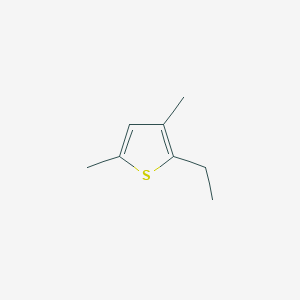

2-Ethyl-3,5-dimethylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

98559-21-8 |

|---|---|

Molecular Formula |

C8H12S |

Molecular Weight |

140.25 g/mol |

IUPAC Name |

2-ethyl-3,5-dimethylthiophene |

InChI |

InChI=1S/C8H12S/c1-4-8-6(2)5-7(3)9-8/h5H,4H2,1-3H3 |

InChI Key |

XXLBZDCPBSGOJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 3,5 Dimethylthiophene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a hallmark reaction of electron-rich aromatic systems like thiophene (B33073). The alkyl groups in 2-Ethyl-3,5-dimethylthiophene enhance the nucleophilicity of the ring, making it more susceptible to attack by electrophiles than unsubstituted thiophene.

In thiophene chemistry, electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to the superior ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) through resonance. However, in 2-Ethyl-3,5-dimethylthiophene, both α-positions are blocked by methyl and ethyl groups. Consequently, electrophilic substitution is directed to the only available ring position, the C4 (β-position).

The activating effects of the three alkyl substituents converge to make this C4 position sufficiently nucleophilic for substitution to occur. Common EAS reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to yield the corresponding 4-substituted product. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, would predictably yield 2-Ethyl-3,5-dimethylthiophene-4-carbaldehyde. mychemblog.comorganic-chemistry.orgwikipedia.org

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Halogenation | Br2, FeBr3 | 4-Bromo-2-ethyl-3,5-dimethylthiophene |

| Nitration | HNO3, H2SO4 | 2-Ethyl-3,5-dimethyl-4-nitrothiophene |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(2-Ethyl-3,5-dimethylthiophen-4-yl)ethanone |

| Vilsmeier-Haack Formylation | POCl3, DMF | 2-Ethyl-3,5-dimethylthiophene-4-carbaldehyde |

Radical Reactions and Initiator Mechanisms

The alkyl substituents on the thiophene ring are potential sites for radical reactions. The ethyl group, in particular, possesses benzylic-like C-H bonds at the methylene (B1212753) position. Abstraction of a hydrogen atom from this position by a radical initiator (e.g., from AIBN or benzoyl peroxide) would generate a resonance-stabilized radical. The stability of this radical is enhanced by delocalization of the unpaired electron into the thiophene ring. masterorganicchemistry.com

This initial radical can then participate in various radical chain reactions. One such process is autoxidation, which involves the reaction with molecular oxygen. wikipedia.org The mechanism proceeds via the formation of a peroxy radical, which can then abstract a hydrogen atom from another molecule of the thiophene to form a hydroperoxide and propagate the chain. pnnl.govyoutube.com Such reactions can lead to the gradual degradation of the compound upon exposure to air and light.

Autoxidation Initiator Mechanism:

Initiation: A radical initiator (In•) abstracts a hydrogen from the ethyl group: In• + C₄H₂S(CH₃)₂(C₂H₅) → InH + C₄H₂S(CH₃)₂(C₂H₄•)

Propagation: The resulting radical reacts with oxygen to form a peroxy radical: C₄H₂S(CH₃)₂(C₂H₄•) + O₂ → C₄H₂S(CH₃)₂(C₂H₄OO•)

The peroxy radical abstracts a hydrogen from another thiophene molecule: C₄H₂S(CH₃)₂(C₂H₄OO•) + C₄H₂S(CH₃)₂(C₂H₅) → C₄H₂S(CH₃)₂(C₂H₄OOH) + C₄H₂S(CH₃)₂(C₂H₄•)

Oxidative Pathways and Sulfur Atom Reactivity

The sulfur atom in the thiophene ring is susceptible to oxidation, although thiophenes are generally more resistant to oxidation than furans or pyrroles. Reaction with strong oxidizing agents can lead to the formation of thiophene-1-oxides (sulfoxides) or thiophene-1,1-dioxides (sulfones). These oxidized species are typically less stable than the parent thiophene.

Another important oxidative pathway involves reaction with singlet oxygen (¹O₂), often generated photosensitized. documentsdelivered.com Thiophenes can react with singlet oxygen in a [4+2] cycloaddition (Diels-Alder type) reaction across the C2-C3 and C4-C5 bonds, or in an ene-type reaction involving the alkyl substituents. The primary cycloaddition adducts are often unstable and can undergo further reactions, potentially leading to ring-opened products like dicarbonyls or sulfines. nih.gov The presence of electron-donating alkyl groups increases the electron density of the thiophene ring, making it more reactive towards singlet oxygen. nih.gov

Cyclization and Condensation Reactions

While 2-Ethyl-3,5-dimethylthiophene itself is not typically a substrate for direct cyclization, its derivatives can be. For example, if a functional group is introduced at the C4-position via an EAS reaction, subsequent reactions can lead to the formation of fused heterocyclic systems.

Condensation reactions can potentially occur at the methyl groups if they are first activated, for instance by halogenation to form a halomethyl group, followed by reaction with a nucleophile. A more relevant context for this class of reactions is the synthesis of substituted thiophenes themselves. The Gewald aminothiophene synthesis is a powerful multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgumich.edusemanticscholar.org For example, the precursor to a related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is synthesized via the Gewald reaction, highlighting the importance of condensation chemistry in building the substituted thiophene core. nih.govresearchgate.net

Polymerization and Oligomerization Studies

Polythiophenes are a major class of conducting polymers, typically synthesized by the oxidative coupling of thiophene monomers. The polymerization proceeds through the linkage of the α-positions (C2 and C5) of the thiophene rings. wikipedia.orgnih.gov

In the case of 2-Ethyl-3,5-dimethylthiophene, both α-positions are substituted. This steric blocking prevents the typical α,α'-coupling required for the formation of a linear, high-molecular-weight polythiophene. Therefore, this compound is not expected to form a conventional conducting polymer under standard oxidative polymerization conditions (either chemical or electrochemical). Attempts to polymerize such 2,5-disubstituted thiophenes generally result in, at best, the formation of short oligomers or undefined products, as the reaction would have to proceed through less favorable β-position couplings, which disrupt the conjugation pathway.

The mechanism of electrochemical polymerization of thiophenes involves the oxidation of the monomer at the electrode surface to form a radical cation. dtic.milacs.org Two of these radical cations then couple to form a dihydro-dimer dication, which loses two protons to re-aromatize, forming a bithiophene. This dimer is more easily oxidized than the monomer, so it is immediately oxidized to its radical cation, which can then couple with another monomer radical cation, propagating the chain. acs.org

General Electrochemical Polymerization Mechanism:

Oxidation: Thiophene monomer is oxidized at the anode to a radical cation.

Coupling: Two radical cations couple to form a dimer.

Deprotonation/Re-aromatization: The dimer expels two protons to form a neutral bithiophene.

Propagation: The bithiophene is oxidized and couples with another monomer radical cation, extending the polymer chain.

Structure-Conductivity Relationships in Polythiophenes

In substituted polythiophenes, the size and placement of alkyl groups can cause steric hindrance that forces a twist in the polymer backbone. researchgate.netcmu.educmu.edu This deviation from planarity disrupts the conjugation of π-orbitals along the polymer chain, which is the primary pathway for intramolecular charge transport. cmu.edu For poly(2-Ethyl-3,5-dimethylthiophene), the presence of methyl groups at the 3- and 5-positions and an ethyl group at the 2-position introduces significant steric bulk.

The substitution at the 2- and 5- positions (the "head" and "tail" of the thiophene monomer) is crucial for polymerization. However, the additional substitution at the 3-position can lead to regiochemical defects during polymerization. cmu.edu The polymerization of 3-substituted thiophenes can result in a mix of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. cmu.edu Head-to-head couplings, in particular, introduce significant steric clash between adjacent alkyl groups, forcing the thiophene rings to twist and thereby reducing conjugation and electrical conductivity. cmu.educmu.edu Highly regioregular, head-to-tail coupled poly(3-alkylthiophenes) (P3ATs) exhibit enhanced electrical conductivity because they can adopt a more planar conformation, facilitating both intra- and intermolecular charge transport. cmu.eduoctopus.ac

Beyond the conformation of individual polymer chains, the substitution pattern also dictates how the chains pack together in the solid state. Efficient π-π stacking between adjacent polymer chains creates pathways for intermolecular charge hopping, which is a critical component of bulk conductivity. nih.gov The presence of bulky side chains can increase the distance between polymer backbones, hindering this process. kpi.ua

The following interactive table illustrates the general relationship between substitution patterns and conductivity in polythiophenes, providing a framework for estimating the performance of poly(2-Ethyl-3,5-dimethylthiophene).

| Polymer | Substitution Pattern | Typical Regioregularity | Expected Relative Conductivity | Factors Influencing Conductivity |

| Poly(3-hexylthiophene) (P3HT) | Single hexyl group at 3-position | High (>95% HT) | High | Good planarity and ordered packing in regioregular form. |

| Regiorandom P3HT | Single hexyl group at 3-position | Low | Low | Steric hindrance from HH couplings disrupts planarity. dtu.dk |

| Poly(3,4-dimethylthiophene) | Methyl groups at 3- and 4-positions | N/A | Moderate to Low | Significant steric hindrance between adjacent methyl groups. |

| Poly(2-Ethyl-3,5-dimethylthiophene) | Ethyl at 2-, Methyl at 3- and 5-positions | Likely low without controlled synthesis | Hypothesized Low | High potential for steric hindrance and regiorandom defects. |

This table presents generalized and hypothesized data based on established principles in polythiophene chemistry to illustrate structure-property trends.

Spectroscopic and Structural Elucidation of 2 Ethyl 3,5 Dimethylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Ethyl-3,5-dimethylthiophene, both ¹H and ¹³C NMR provide definitive information about the arrangement of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Ethyl-3,5-dimethylthiophene is predicted to show distinct signals for each unique proton environment. The lone proton on the thiophene (B33073) ring (H-4) is expected to appear as a singlet, given the absence of adjacent protons for coupling. The ethyl group at the C-2 position will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The two methyl groups at C-3 and C-5 are in different chemical environments and are therefore expected to appear as two separate singlets.

Table 1: Predicted ¹H NMR Spectral Data for 2-Ethyl-3,5-dimethylthiophene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (ring proton) | ~6.4-6.6 | Singlet (s) | N/A |

| -CH₂- (ethyl group) | ~2.6-2.8 | Quartet (q) | ~7.5 |

| -CH₃ (C-5 methyl) | ~2.4 | Singlet (s) | N/A |

| -CH₃ (C-3 methyl) | ~2.2 | Singlet (s) | N/A |

| -CH₃ (ethyl group) | ~1.2-1.4 | Triplet (t) | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-Ethyl-3,5-dimethylthiophene, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons are influenced by the sulfur atom and the alkyl substituents. Studies on related alkylated thiophenes support the assignment of these signals. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for 2-Ethyl-3,5-dimethylthiophene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (ring, ethyl-substituted) | ~140-142 |

| C-5 (ring, methyl-substituted) | ~134-136 |

| C-3 (ring, methyl-substituted) | ~131-133 |

| C-4 (ring, CH) | ~126-128 |

| -CH₂- (ethyl group) | ~23-25 |

| -CH₃ (C-5 methyl) | ~15-16 |

| -CH₃ (ethyl group) | ~14-15 |

| -CH₃ (C-3 methyl) | ~13-14 |

Advanced NMR Techniques for Structural Confirmation

While specific experimental data for 2-Ethyl-3,5-dimethylthiophene is not widely published, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. A COSY spectrum would show correlation between the coupled protons of the ethyl group (-CH₂- and -CH₃). An HSQC spectrum would link each proton signal to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. Such techniques are routinely used in the characterization of complex organic molecules, including thiophene derivatives. uu.nl

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of 2-Ethyl-3,5-dimethylthiophene is expected to show characteristic bands for aromatic and aliphatic C-H bonds, as well as vibrations associated with the thiophene ring. General studies of substituted thiophenes provide a basis for these assignments. nii.ac.jpiosrjournals.org

Table 3: Expected IR Absorption Bands for 2-Ethyl-3,5-dimethylthiophene

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | Stretching | Aromatic C-H (on thiophene ring) |

| 2850-3000 | Stretching | Aliphatic C-H (ethyl and methyl groups) |

| ~1500-1600 | Stretching | C=C (thiophene ring) |

| ~1350-1470 | Bending | Aliphatic C-H |

| ~850-900 | Out-of-plane bending | Aromatic C-H |

| ~650-710 | Stretching | C-S (thiophene ring) iosrjournals.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula of 2-Ethyl-3,5-dimethylthiophene is C₈H₁₂S, corresponding to a molecular weight of approximately 140.25 g/mol . kuleuven.be

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 140. The fragmentation pattern of alkyl-substituted aromatic compounds is well-established. For 2-Ethyl-3,5-dimethylthiophene, the most significant fragmentation is anticipated to be the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage, which is a highly stable carbocation. This would result in a prominent base peak at m/z 125 (M-15). This fragmentation pathway is characteristic of many alkylated thiophenes identified in geochemical and petroleum analyses. scispace.comnih.gov

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Ethyl-3,5-dimethylthiophene

| m/z | Ion | Interpretation | Relative Abundance |

|---|---|---|---|

| 140 | [C₈H₁₂S]⁺ | Molecular Ion (M⁺) | Moderate |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group | High (likely base peak) |

| 111 | [M - C₂H₅]⁺ | Loss of an ethyl radical | Moderate to Low |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths and angles. However, 2-Ethyl-3,5-dimethylthiophene is a liquid at room temperature, and obtaining a single crystal suitable for XRD would require low-temperature crystallization techniques.

Currently, there is no published single-crystal X-ray diffraction data for 2-Ethyl-3,5-dimethylthiophene in the public domain. Crystallographic data exists for more complex, solid derivatives of dimethylthiophene, such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate oup.comnasa.gov and 3,4-Diiodo-2,5-dimethylthiophene, which confirm the planarity of the thiophene ring and provide reference bond lengths and angles for the thiophene core. researchgate.net Should a crystal structure of the title compound be determined, it would be expected to show a planar thiophene ring with C-S bond lengths around 1.7 Å and internal C-C-S bond angles near 112°, consistent with other thiophene structures.

Compound Reference Table

Computational Chemistry and Theoretical Modeling of 2 Ethyl 3,5 Dimethylthiophene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For alkyl-substituted thiophenes like 2-Ethyl-3,5-dimethylthiophene, DFT methods, particularly using functionals like B3LYP, are frequently employed to investigate various molecular properties. orientjchem.orgnih.govfrontiersin.org

The electronic properties of substituted thiophenes are of great interest due to their relevance in materials science, particularly for organic electronics. acs.org The alkyl substituents (ethyl and methyl groups) on the thiophene (B33073) ring in 2-Ethyl-3,5-dimethylthiophene are electron-donating, which influences the electronic structure. researcher.life This electron-donating effect generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) and may have a smaller impact on the Lowest Unoccupied Molecular Orbital (LUMO), leading to a modification of the HOMO-LUMO energy gap. nih.gov

The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. orientjchem.org A smaller gap suggests higher reactivity. In substituted thiophenes, the HOMO is typically a π-orbital distributed across the thiophene ring, while the LUMO is a π* anti-bonding orbital. The specific energies and distribution of these orbitals are affected by the nature and position of the substituents. researchgate.net For instance, studies on similar alkyl-substituted thiophenes show that the electron-donating alkyl groups can fine-tune the electronic properties of the molecule. researcher.life

Table 1: Representative Frontier Orbital Energies for Alkyl-Substituted Thiophenes

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.0 to -6.0 | Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO | -0.5 to -1.5 | Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 5.5 | An indicator of chemical reactivity and electronic excitation energy. |

Note: These values are representative and can vary based on the specific computational method and basis set used.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of 2-Ethyl-3,5-dimethylthiophene. For substituted thiophenes, a key aspect is the planarity of the thiophene ring and the orientation of the substituent groups. While the thiophene ring itself is aromatic and thus largely planar, the ethyl group introduces conformational flexibility. researchgate.net

Table 2: Representative Optimized Geometric Parameters for an Alkyl-Substituted Thiophene Ring

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | 1.72 - 1.74 Å |

| C=C Bond Length | 1.37 - 1.39 Å |

| C-C Bond Length (ring) | 1.42 - 1.44 Å |

| C-C Bond Length (alkyl) | 1.52 - 1.54 Å |

| C-S-C Angle | ~92° |

| C-C-S Angle | ~111-112° |

| C-C-C Angle | ~112-113° |

Note: These are typical values for thiophene rings and may be influenced by the specific substitution pattern.

Ab Initio Quantum Chemical Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for certain applications, although they are more computationally expensive. researchgate.netrsc.org These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important. For substituted thiophenes, ab initio calculations have been used to study conformational energies and to refine the understanding of electronic structure. rsc.org For example, studies on aroyl derivatives of thiophene have employed ab initio calculations at the STO-3G basis set level to determine the most stable conformations. rsc.org

Thermochemical Property Prediction and Energetics

Computational methods are powerful tools for predicting thermochemical properties such as the enthalpy of formation (ΔfH°). researchgate.net Both semi-empirical methods and DFT have been used to calculate these properties for thiophene derivatives. researcher.liferesearchgate.net The enthalpy of formation for a series of alkyl-substituted thiophenes has been calculated using both HF and DFT methods, with the results showing a correlation with the size of the alkyl substituent. researcher.life Such calculations are crucial for understanding the thermodynamics of reactions involving these compounds. For 2-Ethyl-3,5-dimethylthiophene, it is expected that the enthalpy of formation would follow trends observed for other di- and tri-substituted thiophenes.

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations can be used to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms, transition states, and activation energies. While specific reaction mechanism studies for 2-Ethyl-3,5-dimethylthiophene are not prevalent, research on the reactivity of the thiophene ring system is extensive. For instance, theoretical studies have been conducted on the Diels-Alder reactions of thiophene S,S-dioxides, which are derivatives of thiophenes. nih.govresearchgate.net The principles from these studies can be extended to understand the reactivity of the 2-Ethyl-3,5-dimethylthiophene ring towards various reagents. The electron-rich nature of the alkyl-substituted thiophene ring suggests it will be reactive towards electrophiles.

Applications in Advanced Materials Science

Nanotechnology Integration (e.g., Thiophene-based Nanoparticles)

Thiophene (B33073) derivatives are versatile building blocks in nanotechnology due to their unique electronic and optical properties. wikipedia.org While there is no specific literature detailing the use of 2-Ethyl-3,5-dimethylthiophene for nanoparticle synthesis, the broader class of polythiophene-based nanoparticles exhibits a range of applications. For instance, nanoparticles prepared from functionalized polythiophenes can be engineered to interact with living cells, where they can absorb light and convert it into electrical signals, a property known as phototransduction.

Furthermore, the incorporation of thiophene derivatives into nanoparticles can be a strategy for drug delivery. Polymeric nanoparticles can enhance the delivery of hydrophobic drugs and provide sustained release, improving the accumulation and retention of the drug at a target site. The functionalization of the thiophene monomer is a key aspect of these applications, as it allows for the tuning of the resulting nanoparticle's properties.

Polymer Science and Conductive Polymers

Polythiophenes, polymers derived from thiophene monomers, are a significant class of conductive polymers. cmu.edu The conductivity of these materials arises from the delocalization of electrons along the polymer's conjugated backbone, a state that is typically achieved through oxidation or "doping". wikipedia.org The resulting material is a salt with significantly increased electrical conductivity. wikipedia.org

The properties of polythiophenes can be tailored by adding substituents to the thiophene ring. Alkyl side chains, for example, can increase the solubility of the otherwise insoluble polythiophene, making it processable from solution. researchgate.net The specific arrangement of these substituents, known as regioregularity, has a significant impact on the polymer's properties, including its conductivity. For example, a higher degree of head-to-tail (HT) couplings in poly(3-alkylthiophene)s generally leads to higher conductivity due to a more planar backbone and better π-orbital overlap. cmu.eduresearchgate.net

While the polymerization of 2-Ethyl-3,5-dimethylthiophene has not been specifically detailed in the available literature, it is plausible that it could be polymerized using methods common for other thiophenes, such as electrochemical synthesis or chemical oxidation with agents like iron(III) chloride (FeCl₃). cmu.edu The resulting polymer, a poly(2-Ethyl-3,5-dimethylthiophene), would be expected to have properties influenced by its specific substitution pattern. The ethyl and methyl groups would likely enhance its solubility in organic solvents. However, the trisubstituted nature of the monomer would lead to a polymer with a different regiochemistry compared to the more common poly(3-alkylthiophene)s, which would, in turn, affect its conformational and electronic properties, including its potential as a conductive material.

The table below summarizes the key chemical compounds related to the discussion of thiophene applications in advanced materials.

Analytical Methodologies for Characterization in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of 2-Ethyl-3,5-dimethylthiophene. This technique combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.

In practice, a sample containing volatile and semi-volatile compounds is introduced into the GC system. The components of the mixture are separated based on their different affinities for the stationary phase within the GC column. As each compound elutes from the column at a specific retention time, it enters the mass spectrometer. The mass spectrometer then bombards the molecules with electrons, causing them to fragment into characteristic patterns. These patterns, or mass spectra, serve as a molecular fingerprint, allowing for the definitive identification of the compound. core.ac.uk

For the identification of 2-Ethyl-3,5-dimethylthiophene, its mass spectrum is compared against established spectral libraries or with the spectrum of a pure standard. Quantification is typically achieved by using an internal standard, such as 2,5-dimethylthiophene (B1293386), which is added to the sample in a known concentration. oup.com By comparing the peak area of 2-Ethyl-3,5-dimethylthiophene to that of the internal standard, its concentration in the original sample can be accurately determined. core.ac.ukoup.com This method has been successfully applied to identify and quantify thiophenes and other volatile compounds in various complex matrices, including boiled pork juice and pyrolyzed tire oils. core.ac.ukoup.com

Recent advancements, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), offer even greater resolving power and sensitivity. core.ac.uknih.gov This is particularly beneficial for analyzing extremely complex samples where co-elution of compounds can be a significant issue in traditional one-dimensional GC-MS. nih.govanu.edu.au

A summary of GC-MS applications for thiophene (B33073) analysis is presented below:

| Application | Matrix | Key Findings |

| Flavor Analysis | Boiled Pork Juice | Identified various Maillard reaction products, including thiophenes, using 2,5-dimethylthiophene as an internal standard. oup.com |

| Environmental Analysis | Tire Pyrolysis Oil | Identified 33 volatile compounds, including thiophenes, and quantified them using internal standard and standard addition methods. core.ac.uk |

| Food Aroma Profiling | Roasted Coffee | Identified and quantified 140 volatile compounds, including furans and pyrazines, which are often analyzed alongside thiophenes. aimspress.com |

| Maillard Reaction Products | Cysteine-xylose-glutamate system | GC×GC-ToF-MS identified 130 compounds, highlighting the complexity and the need for advanced separation techniques. nih.gov |

Gas Chromatography-Olfactometry (GC-O) for Volatile Analysis

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that directly links the chemical identity of a volatile compound to its perceived odor. This method is indispensable for determining the sensory relevance of aroma compounds like 2-Ethyl-3,5-dimethylthiophene in complex food and beverage matrices. acs.org

In a GC-O system, the effluent from the gas chromatography column is split into two paths. One path leads to a conventional detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist or analyst can smell the eluting compounds and describe their odor characteristics and intensity. scirp.orgnih.gov

This dual detection allows for the creation of an aromagram, which is a chromatogram that displays odor activity alongside the chemical peaks. By correlating the retention time of an odor event with the peak from the chemical detector, the compound responsible for a specific aroma can be identified. scirp.org

Several GC-O techniques are employed to assess the potency of odorants, including:

Aroma Extract Dilution Analysis (AEDA): The sample extract is sequentially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceptible is its flavor dilution (FD) factor, which is a measure of its odor potency. tum.de

CharmAnalysis™: This method also involves analyzing a series of dilutions to generate a "Charm" value, which is proportional to the concentration of the odorant. acs.org

OSME Analysis: This is another dilution-to-threshold technique used to quantify the odor activity of volatile compounds. acs.org

Chromatographic Separation Techniques (e.g., Column Chromatography, TLC)

Before instrumental analysis, and for preparative purposes, classical chromatographic techniques like column chromatography and thin-layer chromatography (TLC) are often employed for the separation and purification of compounds from a mixture. nih.govijpsjournal.com These methods are based on the principle of differential partitioning of components between a stationary phase and a mobile phase. inflibnet.ac.inntu.edu.tw

Column Chromatography is a versatile technique used for purifying compounds from a mixture. nih.govchromtech.com A glass column is packed with a solid adsorbent, the stationary phase (e.g., silica (B1680970) gel or alumina). The sample mixture is loaded onto the top of the column, and a solvent, the mobile phase, is passed through the column. ijpsjournal.comntu.edu.tw Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus achieving separation. inflibnet.ac.inntu.edu.tw The separated components can be collected in fractions as they elute from the column. ntu.edu.tw

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for separating and identifying compounds. nih.gov It involves a solid stationary phase (e.g., silica gel) coated onto a flat support like a glass or plastic plate. ntu.edu.tw A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential adsorption and partitioning. nih.govntu.edu.tw TLC is often used to monitor the progress of a reaction or to determine the appropriate solvent system for column chromatography. ntu.edu.tw

Both techniques can be used for the separation of thiophene derivatives from reaction mixtures or natural extracts, although they are generally used for purification and qualitative analysis rather than the precise quantification provided by GC-based methods. nih.govinflibnet.ac.in

Electrochemical Analytical Methods (e.g., Cyclic Voltammetry for Polymerization)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for studying the redox properties of thiophene derivatives and for their electropolymerization. researchgate.net Cyclic voltammetry involves scanning the potential of an electrode, where the compound of interest is present, and measuring the resulting current. diva-portal.org

When applied to thiophene monomers, including substituted ones, CV can be used to initiate and monitor their polymerization onto an electrode surface. researchgate.net The process typically involves the oxidation of the thiophene monomer to form a radical cation. These radical cations then couple to form dimers, oligomers, and eventually a conductive polymer film on the electrode surface. researchgate.netsemanticscholar.org

The cyclic voltammogram provides valuable information about the polymerization process, including the oxidation potential of the monomer and the redox behavior of the resulting polymer. researchgate.netdiva-portal.org By repeatedly cycling the potential, a thicker and more uniform polymer film can be grown. diva-portal.org The characteristics of the electropolymerization and the properties of the resulting polymer are highly dependent on the substituents on the thiophene ring, the solvent, and the electrolyte used. semanticscholar.orgnih.gov

While not a direct method for analyzing 2-Ethyl-3,5-dimethylthiophene in complex mixtures like food, cyclic voltammetry is a key technique for characterizing its electrochemical behavior and its potential to form conductive polymers. This is relevant for applications in materials science, such as in the development of sensors and electronic devices. semanticscholar.orgresearchgate.net

Application in Characterizing Components of Complex Chemical Mixtures

The analytical methodologies described above are frequently applied in concert to characterize the components of complex chemical mixtures, where 2-Ethyl-3,5-dimethylthiophene may be present.

In the field of food and flavor chemistry , GC-MS and GC-O are the workhorse techniques for identifying and quantifying volatile and semi-volatile compounds that contribute to the aroma and flavor of food products. scirp.orgnih.gov For example, the analysis of volatile compounds in Toona sinensis (Chinese toon) involved the use of headspace solid-phase microextraction (HS-SPME) followed by GC-MS and GC-O to identify 53 volatile compounds, including various thiophenes. scirp.org Similarly, these methods are used to study the complex mixture of compounds formed during the Maillard reaction in cooked foods, which includes pyrazines, thiophenes, and other heterocyclic compounds. oup.comnih.gov

In environmental analysis , GC-MS is a standard method for the identification and quantification of organic pollutants in complex matrices such as water, soil, and air. epa.gov The analysis of tire pyrolysis oil, a highly complex mixture, by GC-MS and GC×GC-MS led to the identification of hundreds of compounds, demonstrating the power of these techniques to unravel intricate chemical compositions. core.ac.uk

The table below summarizes the application of these analytical techniques in the characterization of complex mixtures where thiophenes, including potentially 2-Ethyl-3,5-dimethylthiophene, are found.

| Field of Application | Analytical Techniques | Sample Matrix | Purpose of Analysis |

| Food & Flavor | GC-MS, GC-O | Toona sinensis, Fried Allium Plants | Identification of characteristic aroma compounds and understanding flavor profiles. scirp.orgnih.gov |

| Food & Flavor | GC-MS, GC×GC-ToF-MS | Maillard Reaction Products, Roasted Coffee | Characterization of flavor compounds formed during processing. nih.govaimspress.com |

| Environmental | GC-MS, GC×GC-MS | Tire Pyrolysis Oil | Detailed chemical characterization of complex industrial products. core.ac.uk |

| Environmental | Bioassays, GC-MS | Air Pollutants, Water | Detection of mutagenic and genotoxic compounds in complex environmental mixtures. epa.gov |

Concluding Perspectives and Future Research Directions

Current Challenges in 2-Ethyl-3,5-dimethylthiophene Research

Furthermore, a comprehensive understanding of its reactivity profile is still developing. While it is known to undergo reactions typical of thiophenes, such as alkylation and acylation, the subtle interplay of the ethyl and dimethyl groups on the reaction kinetics and mechanisms requires more in-depth investigation. rsc.org A significant knowledge gap also exists in its biological and material properties. While related thiophene (B33073) derivatives have shown promise in various applications, dedicated studies on 2-ethyl-3,5-dimethylthiophene are sparse, limiting the realization of its full potential.

Emerging Synthetic Strategies

To overcome the challenges of regioselectivity and yield, researchers are exploring novel synthetic methodologies. One promising avenue is the use of organometallic intermediates. The directed functionalization of thiophene rings using organometallic complexes offers a pathway for controlled and selective substitution.

Microwave-assisted synthesis is another emerging technique that holds potential for the rapid and efficient synthesis of thiophene derivatives. conicet.gov.ar This method can lead to shorter reaction times and improved yields compared to conventional heating. conicet.gov.ar Additionally, the development of more sophisticated catalytic systems, such as those based on palladium, is enabling more efficient and scalable production of substituted thiophenes.

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, can be adapted and optimized for the preparation of highly functionalized thiophene derivatives, which could serve as precursors to 2-ethyl-3,5-dimethylthiophene analogs. derpharmachemica.comresearchgate.net

Advanced Characterization Paradigms

A deeper understanding of the structure-property relationships of 2-ethyl-3,5-dimethylthiophene necessitates the application of advanced characterization techniques. High-resolution spectroscopic methods, including multi-nuclear Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for unambiguous structure elucidation and for studying dynamic processes.

X-ray crystallography provides invaluable insights into the solid-state packing and intermolecular interactions of 2-ethyl-3,5-dimethylthiophene and its derivatives. researchgate.netnih.gov For instance, studies on related compounds have revealed how intramolecular hydrogen bonding and crystal packing can influence molecular conformation. nih.gov The use of techniques like Calvet microcalorimetry can provide precise thermochemical data, such as enthalpies of formation and vaporization, which are fundamental to understanding the compound's stability and phase behavior. researchgate.net

Novel Computational Approaches

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties and reactivity of 2-ethyl-3,5-dimethylthiophene. Density Functional Theory (DFT) calculations can be employed to model electron density distributions, predict reactive sites for electrophilic substitution, and analyze frontier molecular orbitals to understand its electronic structure.

High-level ab initio methods, such as G2 and G3 theories, can be used to calculate accurate enthalpies of formation, providing a theoretical benchmark for experimental thermochemical data. researchgate.net These computational approaches can also be used to investigate reaction mechanisms, transition state geometries, and to rationalize the observed regioselectivity in synthetic reactions. Furthermore, molecular modeling can be used to predict the interactions of 2-ethyl-3,5-dimethylthiophene with biological targets or within a material matrix, guiding the design of new functional molecules. mdpi.com

Potential for Multifunctional Material Development

The unique electronic properties of the thiophene ring, modulated by the alkyl substituents, position 2-ethyl-3,5-dimethylthiophene as a potential building block for novel multifunctional materials. Thiophene derivatives are known for their applications in organic electronics, and this compound could be explored for its utility in organic semiconductors and organic light-emitting diodes (OLEDs).

The ability to functionalize the thiophene ring opens up possibilities for creating polymers and specialty chemicals with tailored properties. For instance, incorporating 2-ethyl-3,5-dimethylthiophene into polymer backbones could lead to materials with enhanced thermal stability, solubility, or specific electronic characteristics. chemimpex.com Its derivatives could also be investigated as corrosion inhibitors, leveraging the interaction of the sulfur atom with metal surfaces. The exploration of its derivatives in the development of dyes and other functional materials remains a promising area for future research. chemimpex.com

Q & A

Q. How can researchers optimize the synthesis of 2-ethyl-3,5-dimethylthiophene to achieve high yield and purity?

- Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction conditions. For thiophene derivatives, methods like Pd-catalyzed cross-coupling (e.g., using tributyltin reagents) or acid-mediated cyclization are common. For example, a protocol adapted from dithienothiophene synthesis (using bis(tri-n-butyltin) sulfide and Pd(PPh₃)₄ at 130°C in toluene) can be modified for alkyl-substituted thiophenes . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization improves purity. Yield tracking through TLC and GC-MS analysis ensures reproducibility .

Q. What analytical techniques are most reliable for characterizing 2-ethyl-3,5-dimethylthiophene?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituent positions and confirm regioselectivity. For example, methyl groups at C3 and C5 in thiophenes typically show upfield shifts (δ 2.1–2.5 ppm) .

- LC-MS/MS : Negative-ion mode LC-MS with QTOF detectors (m/z 140–200 range) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves ambiguity in substituent orientation, as demonstrated for ethyl-substituted thiophene carboxylates .

Q. What safety protocols are critical when handling 2-ethyl-3,5-dimethylthiophene in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential irritancy (based on safety data for structurally similar thiophenes) .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidation or dimerization .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid sulfur oxide emissions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-ethyl-3,5-dimethylthiophene derivatives?

- Methodological Answer : Discrepancies often arise from impurities or isomerization. For instance, GC-EAD studies on pyrazine analogs (e.g., 2-ethyl-3,6-dimethylpyrazine vs. 2-ethyl-3,5-dimethylpyrazine) show divergent electrophysiological responses in insects due to minor structural differences . To address this:

- Validate compound identity via HRMS and 2D-NMR.

- Use dose-response assays (e.g., IC₅₀ comparisons) to isolate structure-activity relationships .

- Replicate studies under standardized conditions (solvent, temperature, assay model) .

Q. What computational methods predict the electronic properties of 2-ethyl-3,5-dimethylthiophene for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and predict charge transport behavior .

- Molecular Dynamics : Simulate π-π stacking interactions in thin films using AMBER force fields to assess conductivity .

- TD-DFT : Model UV-Vis spectra (e.g., λmax ~300 nm for alkylthiophenes) to guide synthetic modifications for desired bandgaps .

Q. How can researchers design experiments to probe the reaction mechanism of 2-ethyl-3,5-dimethylthiophene in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- In Situ Monitoring : Use Raman spectroscopy or ReactIR to detect intermediates like Pd-thienyl complexes .

- Catalyst Screening : Test Pd(PPh₃)₄, Pd₂(dba)₃, or NHC ligands to correlate catalytic efficiency with steric/electronic effects .

Q. What strategies mitigate batch-to-batch variability in biological studies involving 2-ethyl-3,5-dimethylthiophene?

- Methodological Answer :

- Quality Control : Implement orthogonal analytical methods (HPLC purity >98%, Karl Fischer titration for moisture) .

- Biological Replicates : Use at least three independent batches in cytotoxicity assays (e.g., MTT or ATP luminescence) .

- Blinded Analysis : Randomize samples and employ third-party statisticians to minimize bias .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for 2-ethyl-3,5-dimethylthiophene to ensure reproducibility?

- Methodological Answer : Include:

- Full Characterization : NMR shifts, HRMS data, melting points, and chromatograms (Rf values) .

- Reaction Metrics : Exact equivalents, solvent grades, and temperature profiles (e.g., "heated at 130°C for 12 h under N₂") .

- Error Margins : Report yields as mean ± SD from triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.